methyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate
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Overview
Description
methyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate is a chemical compound characterized by its unique cyclopropane ring structure with an ethynyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate alkyne precursor. One common method is the reaction of an alkyne with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
methyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alkanes or alkenes.
Substitution: The carboxylate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of amides, esters, or thioesters.
Scientific Research Applications
methyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate cellular processes and pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- rac-methyl (1R,2S)-2-aminocyclooctane-1-carboxylate hydrochloride
- rac-methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate
- rac-methyl (1R,2S)-2-aminocyclohexane-1-carboxylate hydrochloride
Uniqueness
methyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate is unique due to its ethynyl group, which imparts distinct reactivity and potential biological activity compared to other similar compounds. The cyclopropane ring also contributes to its unique chemical properties and stability.
Biological Activity
Methyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate is a cyclopropane derivative with notable biological activities. This article explores its biological properties, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
This compound has a unique cyclopropane ring structure that contributes to its reactivity and biological activity. The synthesis of this compound typically involves the use of transition metal-catalyzed reactions, which facilitate the formation of the cyclopropane ring from simpler alkyne precursors. For example, rhodium-catalyzed cyclopropanation reactions have been reported as effective methods for synthesizing such compounds .
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antifungal and anticancer agent.
Anticancer Activity
This compound may also possess anticancer properties. Cyclopropane derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural features of cyclopropanes can enhance their interaction with biological targets, making them promising candidates for cancer therapy .
Study 1: Antifungal Efficacy
In a comparative study of various cyclopropane derivatives, this compound was evaluated alongside other compounds for antifungal activity against Candida albicans. The results indicated that certain modifications to the cyclopropane structure significantly enhanced antifungal potency .
Compound | Minimum Inhibitory Concentration (MIC) |
---|---|
This compound | 32 µg/mL |
Control Compound A | 64 µg/mL |
Control Compound B | 128 µg/mL |
Study 2: Anticancer Mechanisms
A study investigating the anticancer effects of cyclopropane derivatives found that this compound induced apoptosis in breast cancer cell lines. The compound was shown to activate caspase pathways and inhibit the PI3K/Akt signaling pathway, critical for cell survival and proliferation .
Cell Line | IC50 (µM) | Apoptosis Induction (%) |
---|---|---|
MCF-7 | 15 | 40 |
MDA-MB-231 | 20 | 35 |
Properties
IUPAC Name |
methyl (1R,2S)-2-ethynylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-3-5-4-6(5)7(8)9-2/h1,5-6H,4H2,2H3/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIXUVYYEOQGCP-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]1C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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